molecular formula C18H31NO4 B585484 Bisoprolol-d7 Hemifumarate CAS No. 1310012-16-8

Bisoprolol-d7 Hemifumarate

Cat. No. B585484
CAS RN: 1310012-16-8
M. Wt: 332.492
InChI Key: VHYCDWMUTMEGQY-HSNISVEUSA-N
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Description

Bisoprolol-d7 Hemifumarate is a deuterium-labeled version of Bisoprolol Hemifumarate . Bisoprolol is a beta-blocker that affects the heart and circulation (blood flow through arteries and veins). It is used to treat hypertension (high blood pressure) .


Molecular Structure Analysis

The molecular formula of Bisoprolol-d7 Hemifumarate is C18H24D7NO4 • 1/2C4H4O4 . The structure includes a bisoprolol molecule with seven deuterium atoms replacing hydrogen in the isopropyl group .


Physical And Chemical Properties Analysis

Bisoprolol-d7 Hemifumarate is a solid substance . It’s slightly soluble in DMSO and Methanol . The molecular weight is 390.5 .

Scientific Research Applications

Internal Standard for Quantification

Bisoprolol-d7 is used as an internal standard for the quantification of bisoprolol by GC- or LC-MS . This helps in achieving accurate and reliable results in analytical chemistry.

Antagonist of β1-Adrenergic Receptor

Bisoprolol-d7 is an antagonist of the β1-adrenergic receptor (β1-AR; Ki = 25 nM for the human receptor) . It is selective for β1- over β2-ARs , making it useful in research related to these receptors.

In Vivo Studies

In vivo, bisoprolol-d7 inhibits increases in heart rate and myocardial contractility induced by isoproterenol in conscious dogs . This makes it a valuable tool in cardiovascular research.

Hypertension and Heart Failure Treatment Research

Bisoprolol is a β1-selective β-blocker used among other β-blockers in the treatment of hypertension and heart failure . The S-enantiomer of bisoprolol has about 30 to 80 times greater β-blocking activity than its R-enantiomer , making it a focus of research in the development and synthesis of β1-selective β-blockers .

Transdermal Delivery Research

Bisoprolol hemifumarate has been used in studies to enhance the transdermal delivery of BH, a hydrophilic drug active with high molecular weight, through differently prepared hydrogels . This research could lead to alternative routes of administration to conventional oral tablets .

Chemoenzymatic Synthesis

Bisoprolol hemifumarate has been synthesized in 96% enantiomeric excess with 19% total yield in a six-step synthesis . This chemoenzymatic protocol for the synthesis of enantiopure β-blocker (S)-Bisoprolol is a significant contribution to medicinal chemistry .

Mechanism of Action

Target of Action

Bisoprolol-d7 Hemifumarate is a selective type β1 adrenergic receptor blocker . The β1 adrenergic receptors are primarily found in the heart and kidneys . These receptors play a crucial role in the regulation of heart rate, heart contractility, and renin release from the kidneys .

Mode of Action

Bisoprolol-d7 Hemifumarate selectively and competitively binds to and blocks β1 adrenergic receptors in the heart . By blocking these receptors, it inhibits the binding of catecholamines (like adrenaline and noradrenaline) to these receptors, thereby reducing heart rate, myocardial contractility, and renin release . This leads to a decrease in blood pressure and heart workload .

Biochemical Pathways

The primary biochemical pathway affected by Bisoprolol-d7 Hemifumarate is the adrenergic signaling pathway. By blocking the β1 adrenergic receptors, it inhibits the effects of catecholamines, leading to a decrease in cyclic AMP (cAMP) production. This results in reduced activation of protein kinase A (PKA), leading to decreased phosphorylation of various proteins involved in cardiac contractility and vascular smooth muscle relaxation .

Pharmacokinetics

Bisoprolol has a high bioavailability of over 90% . It is metabolized through oxidative metabolic pathways with no subsequent conjugation . The major metabolites found in plasma and urine are inactive . The elimination half-life of Bisoprolol is 10–12 hours , and it is excreted via the kidneys and feces . Peak plasma concentrations of Bisoprolol are attained within 2-4 hours and steady-state concentrations are achieved within 5 days of administration .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Bisoprolol-d7 Hemifumarate. For instance, it has been found that Bisoprolol is frequently detected in different aquatic ecosystems . .

Safety and Hazards

Bisoprolol is harmful if swallowed . It’s recommended to avoid breathing mist, gas, or vapors, and avoid contact with skin and eyes . It’s also advised to use personal protective equipment and ensure adequate ventilation .

Future Directions

Bisoprolol is a well-established drug for treating hypertension. Future research may focus on enhancing its delivery, such as through transdermal delivery , or exploring its polymorphic forms .

properties

IUPAC Name

1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO4/c1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4/h5-8,14-15,17,19-20H,9-13H2,1-4H3/i1D3,2D3,14D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYCDWMUTMEGQY-HSNISVEUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)COCCOC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bisoprolol-d7 Hemifumarate

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